1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
CAS No.: 920262-96-0
Cat. No.: VC5143340
Molecular Formula: C18H21N7O
Molecular Weight: 351.414
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920262-96-0 |
|---|---|
| Molecular Formula | C18H21N7O |
| Molecular Weight | 351.414 |
| IUPAC Name | 1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C18H21N7O/c1-3-15(26)23-8-10-24(11-9-23)17-16-18(20-12-19-17)25(22-21-16)14-6-4-13(2)5-7-14/h4-7,12H,3,8-11H2,1-2H3 |
| Standard InChI Key | KEEYOOFSCGGGDS-UHFFFAOYSA-N |
| SMILES | CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C |
Introduction
Synthesis and Preparation
The synthesis of compounds similar to 1-(4-(3-(p-tolyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one typically involves multi-step reactions that include the formation of the triazolopyrimidine core and subsequent attachment of the piperazine and propanone groups. Common methods may involve nucleophilic substitution reactions or click chemistry techniques to assemble the molecule.
Biological Activities and Potential Applications
While specific biological activities of 1-(4-(3-(p-tolyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one are not documented, triazolopyrimidine derivatives in general have shown promise in various therapeutic areas. For example, some triazolopyrimidines have been investigated for their anticancer properties, acting as inhibitors of enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs). Additionally, these compounds may exhibit antimicrobial activities due to their ability to interact with biological targets.
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume